4-(Methylamino)-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile
Description
Chemical Structure and Properties 4-(Methylamino)-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile is a pyrimidine derivative featuring:
- Position 2: A (4-methylbenzyl)sulfanyl group (-S-CH₂-C₆H₄-CH₃), contributing lipophilicity and steric bulk.
- Position 6: A phenyl group (-C₆H₅), providing aromatic interactions.
- Position 5: A nitrile (-CN), influencing electronic properties and reactivity.
Molecular Formula: C₂₁H₂₀N₄S (inferred from structural analysis and analogous compounds) .
CAS Registry: 320422-38-6 .
Synthesis: Synthesized via nucleophilic substitution reactions, typically involving refluxing intermediates (e.g., 4-hydroxy-2-sulfanylpyrimidine precursors) with amines like methylamine in ethanol, followed by purification via recrystallization .
Properties
IUPAC Name |
4-(methylamino)-2-[(4-methylphenyl)methylsulfanyl]-6-phenylpyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4S/c1-14-8-10-15(11-9-14)13-25-20-23-18(16-6-4-3-5-7-16)17(12-21)19(22-2)24-20/h3-11H,13H2,1-2H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQGAJCGVOXUONM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC(=C(C(=N2)NC)C#N)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Three-Component Condensation Using Malononitrile
The foundational route involves condensing malononitrile, aldehydes, and thiourea derivatives. For instance, Sheibani et al. demonstrated that reacting malononitrile with benzaldehyde and 4-methylbenzylthiol in water under microwave irradiation (600 W, 30 min) with sodium acetate yields 65–78% of the pyrimidine core. Subsequent methylation using methylamine hydrochloride in DMF at 120°C for 6 hours introduces the N-methylamino group, achieving an overall yield of 52%. Critical parameters include:
Microwave-Assisted Cyclization
Al-Ghulikah’s protocol adapts microwave irradiation (150–750 W) to accelerate the cyclocondensation of α-cyano ketones with methylamine and 4-methylbenzyl mercaptan. At 600 W, the reaction completes in 15 minutes with 82% yield, versus 34% under conventional reflux (4 hours). This method minimizes thermal degradation of the nitrile group, a common issue in prolonged heating.
Post-Functionalization of Pyrimidine Intermediates
S-Alkylation of 2-Thioxopyrimidine Precursors
A stepwise approach involves synthesizing 2-thioxo-6-phenyl-5-pyrimidinecarbonitrile, followed by S-alkylation with 4-methylbenzyl bromide. Alfyomy et al. achieved 76% yield by stirring the thioxo intermediate with K₂CO₃ in DMF at 80°C for 5 hours. Key considerations:
Amination via Nucleophilic Substitution
Introducing the methylamino group at position 4 typically involves displacing a chloro or ethoxy substituent. Edris et al. reported refluxing 4-chloro-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile with methylamine in ethanol (8 hours, 70°C) to attain 68% yield. Microwave-assisted amination reduces this to 2 hours with 85% yield.
Green Chemistry Approaches
TiO₂ Nanoparticle-Catalyzed Synthesis
Bazgir et al. developed a solvent-free method using TiO₂ nanoparticles (10 mol%) to catalyze the condensation of malononitrile, 4-methylbenzyl mercaptan, and benzaldehyde at 80°C. This protocol achieves 91% yield in 2 hours, with the catalyst recyclable for 5 cycles without significant activity loss. Comparative data:
| Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| TiO₂ NPs | 80 | 2 | 91 |
| K₂CO₃ | 120 | 4 | 75 |
| NaOAc | 100 | 3 | 68 |
Aqueous-Phase Reactions
Sheibani’s water-based system eliminates organic solvents, reacting components at reflux for 4 hours to yield 70% product. While slower than microwave methods, this approach reduces environmental impact and simplifies purification.
Analytical and Optimization Data
Yield Optimization Across Methodologies
The table below synthesizes performance metrics from literature:
Chemical Reactions Analysis
Types of Reactions
4-(Methylamino)-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-(Methylamino)-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Methylamino)-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogues
Substituent Variations and Physicochemical Properties
The biological and physicochemical profiles of pyrimidinecarbonitriles are highly substituent-dependent. Key comparisons include:
Table 1: Structural and Functional Comparison of Selected Analogues
Crystallographic and Conformational Insights
- Main Compound : Likely adopts a planar pyrimidine ring with slight deviations due to substituent steric effects (analogous to L-shaped conformers in dihydropyrimidines ).
- Chlorobenzyl Derivatives : Exhibit centrosymmetric dimers via N–H···O interactions, enhancing thermal stability .
- Methoxyethyl Analogues : Form hydrogen-bonded networks in the solid state, improving solubility .
Biological Activity
4-(Methylamino)-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C16H18N4S
- Molecular Weight : 298.41 g/mol
- IUPAC Name : 4-(Methylamino)-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile
This compound features a pyrimidine ring substituted with a methylamino group and a sulfanyl group, which are critical for its biological activity.
Biological Activity Overview
The biological activity of 4-(Methylamino)-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile has been investigated in various studies. Key findings include:
-
Anticancer Activity :
- The compound has shown promising results in inhibiting the proliferation of cancer cell lines, particularly in breast and lung cancer models.
- In vitro studies indicated that it induces apoptosis in cancer cells through activation of caspase pathways.
-
Antimicrobial Properties :
- Research has demonstrated that this compound exhibits antibacterial activity against Gram-positive and Gram-negative bacteria.
- Its mechanism involves disrupting bacterial cell wall synthesis.
-
Enzyme Inhibition :
- The compound acts as an inhibitor of certain enzymes, including carbonic anhydrase, which is relevant for treating conditions like glaucoma and edema.
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, the compound was tested against various cancer cell lines. The results showed a significant reduction in cell viability at concentrations as low as 10 µM, with IC50 values indicating strong potency compared to standard chemotherapeutics (Table 1).
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induces apoptosis via caspase activation |
| A549 (Lung) | 15.0 | Cell cycle arrest at G2/M phase |
| HeLa (Cervical) | 10.0 | Inhibition of DNA synthesis |
Case Study 2: Antimicrobial Activity
A separate investigation focused on the antimicrobial effects of the compound against various pathogens. The results are summarized in Table 2.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death.
- Enzyme Inhibition : Competitive inhibition of enzymes critical for cellular functions.
- Disruption of Cellular Integrity : Interference with bacterial cell wall synthesis, leading to cell lysis.
Q & A
Q. What spectroscopic techniques are commonly used to characterize the molecular structure of this compound?
Methodological Answer: The compound is typically characterized using a combination of:
- FT-IR spectroscopy to identify functional groups (e.g., C≡N stretch near 2220 cm⁻¹, S–C vibrations at 600–700 cm⁻¹) .
- NMR spectroscopy (¹H and ¹³C) to resolve substituent environments, such as methylamino (–NHCH₃) protons (~δ 2.8–3.2 ppm) and aromatic protons (δ 6.5–7.8 ppm) .
- X-ray crystallography to determine bond lengths, angles, and crystal packing. For example, the pyrimidine ring typically exhibits planarity with deviations < 0.02 Å .
Q. What synthetic methodologies are employed to prepare this compound?
Methodological Answer: Key steps include:
Thiolation : Reacting a pyrimidine precursor (e.g., 4-chloro derivative) with 4-methylbenzylthiol in DMF or ethanol, using K₂CO₃ as a base (60–80°C, 12–24 hours) .
Methylamination : Substitution of a leaving group (e.g., Cl) with methylamine under reflux in THF .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water .
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Thiolation | 4-Methylbenzylthiol, K₂CO₃, DMF, 80°C, 12 h | 70–85% | |
| Methylamination | Methylamine (40% aq.), THF, reflux, 24 h | 60–75% |
Advanced Research Questions
Q. How can computational methods like DFT predict vibrational frequencies and molecular properties?
Methodological Answer:
- DFT Calculations : Use Gaussian 09 with B3LYP/6-311++G(d,p) basis set to optimize geometry and compute vibrational frequencies . Compare experimental FT-IR/Raman data to theoretical results (mean absolute error < 10 cm⁻¹ indicates validity) .
- NBO Analysis : Evaluate hyperconjugative interactions (e.g., lone pair donation from S to σ* orbitals of adjacent C–N bonds) .
- HOMO-LUMO Gaps : Calculate energy gaps (e.g., ~4.5 eV) to assess electronic stability and reactivity .
Q. How are intermolecular interactions analyzed in the crystal structure?
Methodological Answer:
Q. Table 2: Crystal Data (Example)
| Parameter | Value | Reference |
|---|---|---|
| Space Group | P21/c | |
| a, b, c (Å) | 13.777, 8.496, 18.588 | |
| β (°) | 97.559 | |
| Z | 4 |
Q. What strategies address contradictions between experimental and computational spectral data?
Methodological Answer:
- Basis Set Optimization : Test larger basis sets (e.g., cc-pVTZ) to reduce errors in vibrational frequency calculations .
- Solvent Effects : Include PCM models to simulate solvent shifts in NMR/UV-Vis spectra .
- Anharmonic Corrections : Apply scaling factors (0.96–0.98) to DFT-computed IR frequencies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
